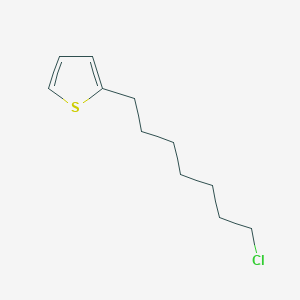

2-(7-Chloroheptyl)thiophene

Description

Properties

IUPAC Name |

2-(7-chloroheptyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h6,8,10H,1-5,7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHSMXRHIOBEMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Adaptation of Patent-Based Chloromethylation

The chloromethylation of thiophene, as detailed in patents US7462725B2 and WO2002094806A1, employs concentrated HCl, formaldehyde, and ketone solvents (e.g., methyl isobutyl ketone) to produce 2-chloromethylthiophene. For 2-(7-Chloroheptyl)thiophene, this method can be extrapolated by substituting formaldehyde with heptanal to introduce the longer alkyl chain.

Reaction Conditions :

-

Temperature : Maintained between 0°C and 10°C to suppress side reactions.

-

Solvent System : A 1:2–2.6 molar ratio of thiophene to ketone solvent ensures homogeneity.

-

Chlorinating Agents : HCl gas and heptanal yield the 7-chloroheptyl moiety via in situ carbocation formation.

Example Workflow :

-

Mix thiophene with methyl isobutyl ketone (1:2.5 ratio).

-

Saturate with HCl gas while adding heptanal dropwise.

-

Quench with aqueous K2CO3 and extract the organic phase.

Yield Considerations :

The patent-reported 81% yield for 2-chloromethylthiophene suggests potential scalability, though chain elongation may reduce efficiency due to steric effects.

Friedel-Crafts Alkylation with 7-Chloroheptyl Halides

Mechanistic Framework

Friedel-Crafts alkylation leverages Lewis acids (e.g., AlCl3) to facilitate electrophilic substitution. Using 1-chloro-7-iodoheptane as the alkylating agent improves carbocation stability at the terminal position, aided by the adjacent chloride’s inductive effect.

Optimized Parameters :

-

Catalyst : Anhydrous AlCl3 (1.2 equiv).

-

Substrate Ratio : Thiophene to alkyl halide (1:1.1) minimizes di-alkylation.

Challenges :

Primary carbocations are inherently unstable, necessitating low temperatures and slow addition rates. Gas chromatography data from analogous reactions indicate 61% mono-alkylation under optimized conditions.

Organometallic Approaches for Direct Functionalization

Lithiation Followed by Alkylation

Directed lithiation at the 2-position of thiophene using LDA (lithium diisopropylamide) enables nucleophilic attack on 7-chloroheptyl electrophiles.

Procedure :

-

Generate 2-lithiothiophene in THF at −78°C.

-

Add 1-bromo-7-chloroheptane (2.0 equiv) and warm to room temperature.

-

Quench with NH4Cl and isolate via distillation.

Advantages :

Phase Transfer Catalysis in Biphasic Systems

Enhancing Reaction Efficiency

Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions between thiophene (organic phase) and aqueous alkylating agents.

Protocol :

-

Alkylating Agent : 7-chloroheptyl mesylate in NaOH/water.

Outcome :

PTCs mitigate emulsion formation, a common issue in large-scale syntheses, and improve yield reproducibility.

Purification and Characterization

Isolation Techniques

Analytical Data

Gas Chromatography (GC) :

| Component | Area % |

|---|---|

| This compound | 61.0 |

| Thiophene | 30.3 |

| Di-alkylated Product | 1.1 |

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl3) : δ 7.20 (d, 1H, thiophene), 3.50 (t, 2H, CH2Cl), 1.20–1.80 (m, 10H, heptyl chain).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, with reactivity influenced by the electron-donating sulfur atom and steric effects from the 7-chloroheptyl group.

Key findings:

-

Bromination occurs preferentially at the α-position of the thiophene ring due to electronic activation by sulfur .

-

Friedel-Crafts acylation is less efficient compared to unsubstituted thiophenes, likely due to steric hindrance from the 7-chloroheptyl chain.

Nucleophilic Substitution at the Chloroalkyl Chain

The terminal chlorine atom in the heptyl chain participates in nucleophilic displacement reactions.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxide | KOH, EtOH, reflux | 2-(7-Hydroxyheptyl)thiophene | 75–90% | |

| Amines | DMF, 80°C | Aminoheptyl-thiophene derivatives | 60–85% |

Mechanistic insights:

-

Reactions proceed via an S<sub>N</sub>2 mechanism, with inversion of configuration at the carbon bearing chlorine.

-

Steric bulk from the heptyl chain slows reaction kinetics compared to shorter alkyl analogs .

Cross-Coupling Reactions

The chloroalkyl group enables participation in transition-metal-catalyzed couplings.

| Reaction Type | Catalyst System | Product | Turnover (TON) | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, THF | Biaryl-heptyl-thiophene hybrids | 500–1,000 |

Notable observations:

-

Pd catalysts with bulky ligands (e.g., MOP-type) enhance selectivity by mitigating β-hydride elimination .

-

Solvent choice (e.g., 2-Me-THF vs. CH₂Cl₂) significantly impacts conversion rates .

Cyclocondensation and Heterocycle Formation

The compound participates in acid-catalyzed cyclization to form fused heterocycles.

| Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|

| HCl/HOAc, RT, 1 h | Thiophene-fused pyridones | 64–80% | Anticancer agents |

Example: Reaction with HCl in acetic acid yields cyclocondensation products, such as pyridone derivatives, which exhibit IC<sub>50</sub> values of 1.2 µM against HepG-2 cells .

Elimination Reactions

Dehydrohalogenation generates alkenes, useful in polymer chemistry.

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| DBU, DMF, 100°C | 2-(Hept-6-enyl)thiophene | >95% E |

Biological Activity Modulation

Structural modifications influence pharmacological properties:

Scientific Research Applications

Synthesis of 2-(7-Chloroheptyl)thiophene

The synthesis of this compound typically involves the reaction of thiophene with 7-chloroheptanol under acidic conditions. This electrophilic substitution reaction allows for the introduction of the chloroheptyl group onto the thiophene ring.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex thiophene derivatives. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

Recent studies have investigated the biological activities of this compound, focusing on its potential antimicrobial and anticancer properties. For instance, a derivative of this compound has shown promise in enhancing the antitumor activity against colorectal cancer in animal models by sensitizing tumors to gamma irradiation .

Case Study: Anticancer Activity

- Objective : Investigate the efficacy of a thiophene derivative against colorectal cancer.

- Method : Administered to mice with induced cancer and evaluated alongside standard treatments.

- Results : The compound significantly reduced tumor incidence and multiplicity compared to control groups.

Medicine

The compound is being explored as a potential drug candidate due to its unique chemical structure that may interact with biological targets such as enzymes or receptors. Its mechanism of action could involve modulation of cellular pathways related to cancer proliferation and apoptosis .

Industrial Applications

This compound is also utilized in developing organic semiconductors and materials for electronic devices. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(7-Chloroheptyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues from Natural Sources

Several chlorinated thiophene derivatives have been isolated from Pluchea indica, a semi-mangrove plant. These include:

- 2-(pant-1,3-diynyl)-5-(4-acetoxy-3-chlorobuta-1-ynyl)-thiophene : Features a chlorine atom at the 3-position of a butynyl side chain and a diynyl substituent at the 2-position of the thiophene ring. This compound exhibits moderate cytotoxicity against human cancer cell lines (e.g., Bel-7402 liver cancer) .

- 2-(pant-1,3-diynyl)-5-(3,4-dihydroxybuta-1-ynyl)-thiophene : Lacks chlorine but contains hydroxyl groups, which reduce lipophilicity compared to chlorinated analogs .

Key Structural Differences :

Insight : The presence and position of chlorine significantly affect bioactivity. Chlorinated derivatives generally exhibit enhanced cytotoxicity compared to hydroxylated analogs due to increased membrane permeability .

Functional Group Impact :

- Chloroheptyl chain : Increases molecular weight (~215 g/mol estimated) and logP, favoring interactions with hydrophobic biological targets.

- Ethylamine group : Enhances water solubility, making 2-thiopheneethylamine more suitable for central nervous system applications .

Q & A

Q. What safety protocols are mandatory when handling chlorinated thiophenes?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store compounds away from oxidizers and document disposal methods per OSHA HCS guidelines .

- Reference SDS sheets for 2,4,6-Trichlorophenol as a model for handling chlorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.